Cas no 88791-08-6 (7-methoxybenzobthiophene)

7-methoxybenzobthiophene structure
7-methoxybenzobthiophene structure
Nombre del producto:7-methoxybenzobthiophene
Número CAS:88791-08-6
MF:C9H8OS
Megavatios:164.224221229553
MDL:MFCD08706230
CID:710111
PubChem ID:11084217

7-methoxybenzobthiophene Propiedades químicas y físicas

Nombre e identificación

    • 7-Methoxybenzo[b]thiophene
    • 7-Methoxy-1-benzothiophene
    • 7-METHOXY-BENZO[B]THIOPHENE
    • 7-Methoxybenzothiophene
    • Benzo[b]thiophene,7-methoxy-
    • 1-benzothien-7-yl methyl ether
    • 7-Methoxy-benzo[b]thiophen
    • Benzo[b]thiophene,7-methoxy
    • 7-Methoxybenzo[b]thiophene (ACI)
    • Benzo[b]thien-7-yl methyl ether
    • Benzo[b]thiophen-7-yl methyl ether
    • SCHEMBL154424
    • RWWDZFRDYYQTFJ-UHFFFAOYSA-N
    • MFCD08706230
    • F84338
    • DTXSID70454571
    • DB-078217
    • 88791-08-6
    • AKOS006289070
    • SY350519
    • 7-methoxybenzobthiophene
    • MDL: MFCD08706230
    • Renchi: 1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
    • Clave inchi: RWWDZFRDYYQTFJ-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C2=C(C=CS2)C=CC=1

Atributos calculados

  • Calidad precisa: 164.03000
  • Masa isotópica única: 164.029586
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 138
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 37.5
  • Xlogp3: 2.9

Propiedades experimentales

  • PSA: 37.47000
  • Logp: 2.90990

7-methoxybenzobthiophene Información de Seguridad

7-methoxybenzobthiophene Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-methoxybenzobthiophene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08559-1g
7-methoxybenzobthiophene
88791-08-6 97%
1g
4308.00 2021-07-09
TRC
M266525-10mg
7-methoxybenzo[b]thiophene
88791-08-6
10mg
$ 50.00 2022-06-04
Chemenu
CM154086-1g
7-Methoxybenzo[b]thiophene
88791-08-6 95%+
1g
$*** 2023-05-29
eNovation Chemicals LLC
D660794-5g
7-Methoxybenzo[b]thiophene
88791-08-6 95%
5g
$1190 2024-06-03
Chemenu
CM154086-500g
7-Methoxybenzo[b]thiophene
88791-08-6 95%+
500g
$19231 2022-08-31
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08559-1g
7-methoxybenzobthiophene
88791-08-6 97%
1g
¥4308 2023-09-15
A2B Chem LLC
AD87443-250mg
7-Methoxybenzo[b]thiophene
88791-08-6 95%
250mg
$89.00 2024-04-19
Ambeed
A746465-100mg
7-Methoxybenzo[b]thiophene
88791-08-6 95%
100mg
$67.0 2024-08-02
Aaron
AR008BSV-250mg
7-Methoxybenzo[b]thiophene
88791-08-6 95%
250mg
$71.00 2025-02-13
Aaron
AR008BSV-100mg
7-Methoxybenzo[b]thiophene
88791-08-6 95%
100mg
$44.00 2025-02-13

7-methoxybenzobthiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Chlorobenzene ;  overnight, reflux; reflux → rt
Referencia
Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Wang, Yuming; Li, Lijun; Fan, Jun; Dai, Yang; Jiang, Alan; et al, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Quinoline
Referencia
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives
Rahman, Loay K. A.; Scrowston, Richard M., Journal of the Chemical Society, 1983, (12), 2973-7

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Referencia
Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles
Pradhan, Tarun Kanti; Ghosh, Sukhen Chandra; De, Asish, ARKIVOC (Gainesville, 2003, (9), 158-173

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene
Mukherjee, Chandrani; Kamila, Sukanta; De, Asish, Tetrahedron, 2003, 59(26), 4767-4774

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
Referencia
Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes
Takeuchi, Kumiko; Kohn, Todd J.; Sall, Daniel J.; Denney, Michael L.; McCowan, Jefferson R.; et al, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764

Métodos de producción 6

Condiciones de reacción
1.1 145 °C
Referencia
Benzothienyloxy phenylpropanamines, novel dual inhibitors of serotonin and norepinephrine reuptake
Boot, J. R.; Brace, G.; Delatour, C. L.; Dezutter, N.; Fairhurst, J.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5395-5399

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Methanol
Referencia
Studies in sulfur heterocycles. Part 13. An expedient synthesis of 7-hydroxybenzo[b]thiophene and its 2- and 3-substituted derivatives
Samanta, Subhendu Sekhar; Ghosh, Sukhen Chandra; De, Asish, Journal of the Chemical Society, 1997, (18), 2683-2685

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol ,  Dimethylformamide ;  7 h, 110 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; Li, Man; Zhou, Tai-Ping; Huang, Ji-Rong, Angewandte Chemie, 2022, 61(35),

7-methoxybenzobthiophene Raw materials

7-methoxybenzobthiophene Preparation Products

7-methoxybenzobthiophene Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88791-08-6)7-methoxybenzobthiophene
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Pureza:99%/99%
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Precio ($):253.0/760.0
atkchemica
(CAS:88791-08-6)7-methoxybenzobthiophene
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Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe